An In-depth Technical Guide to the Basic Properties of N-methylcyclobutanamine Hydrochloride
An In-depth Technical Guide to the Basic Properties of N-methylcyclobutanamine Hydrochloride
Introduction
N-methylcyclobutanamine hydrochloride is a synthetically valuable secondary amine salt that has garnered increasing interest within the realms of medicinal chemistry and drug discovery. Its rigid, puckered cyclobutane scaffold offers a unique three-dimensional profile that can impart favorable pharmacokinetic and pharmacodynamic properties to parent molecules. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, handling, and applications of N-methylcyclobutanamine hydrochloride, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Basic Properties
The hydrochloride salt of N-methylcyclobutanamine enhances its stability and solubility in polar solvents, making it a versatile reagent in a variety of reaction conditions.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClN | [2] |
| Molecular Weight | 121.61 g/mol | [2] |
| CAS Number | 848497-98-3 | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 241-244 °C | [3] |
| pKa (of free base) | 10.94 ± 0.20 (Predicted) | N/A |
| Solubility | Soluble in polar solvents | [1] |
The basicity of the free amine, N-methylcyclobutanamine (CAS 34066-62-1), is a critical parameter influencing its reactivity.[1] The predicted pKa of the conjugate acid is approximately 10.94, indicating it is a moderately strong base, typical for a secondary amine. This basicity allows it to act as a nucleophile in various organic transformations.
Spectroscopic Data
Characterization of N-methylcyclobutanamine hydrochloride is crucial for its identification and quality control. Below is a summary of expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons, the methine proton on the cyclobutane ring attached to the nitrogen, and the methylene protons of the cyclobutane ring. The hydrochloride salt form may lead to broadening of the N-H proton signal.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the C-N carbon of the cyclobutane ring, and the other carbons of the cyclobutane ring.
Infrared (IR) Spectroscopy
The IR spectrum of N-methylcyclobutanamine hydrochloride will exhibit characteristic absorption bands. Key expected peaks include:
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N-H stretching vibrations for the secondary ammonium salt.
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C-H stretching vibrations for the alkyl groups.
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C-N stretching vibrations.
Mass Spectrometry (MS)
Mass spectral analysis will show the molecular ion peak corresponding to the free base, N-methylcyclobutanamine, upon loss of HCl. Fragmentation patterns will be consistent with the structure of the molecule.
Synthesis and Characterization
While N-methylcyclobutanamine hydrochloride is commercially available, understanding its synthesis provides valuable context for its use and potential impurities. A common synthetic route involves the reductive amination of cyclobutanone.
Illustrative Synthetic Workflow
Caption: Reductive amination of cyclobutanone to form N-methylcyclobutanamine hydrochloride.
Experimental Protocol: Synthesis via Reductive Amination
Objective: To synthesize N-methylcyclobutanamine hydrochloride from cyclobutanone.
Materials:
-
Cyclobutanone
-
Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Hydrochloric acid (solution in a suitable solvent, e.g., diethyl ether or isopropanol)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclobutanone in the chosen solvent (DCM or DCE). Cool the solution in an ice bath.
-
Add the methylamine solution dropwise to the cooled cyclobutanone solution while stirring. Allow the reaction to stir for 1-2 hours at room temperature to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by techniques such as thin-layer chromatography (TLC) or GC-MS.
-
Reduction: To the solution containing the imine, add sodium triacetoxyborohydride in portions. The reaction is often exothermic, so maintain the temperature with the ice bath.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for the disappearance of the imine and the formation of the N-methylcyclobutanamine product by an appropriate analytical method.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N-methylcyclobutanamine free base.
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Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
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Slowly add a solution of hydrochloric acid in the same solvent with stirring. The N-methylcyclobutanamine hydrochloride will precipitate out of the solution.
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Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The melting point should also be determined and compared to the literature value.
Applications in Drug Discovery and Medicinal Chemistry
The cyclobutane moiety is increasingly utilized in medicinal chemistry to impart unique structural and physicochemical properties to drug candidates.[4] N-methylcyclobutanamine hydrochloride serves as a key building block in the synthesis of various biologically active compounds.
As a Bioisosteric Replacement
The cyclobutane ring can act as a bioisostere for other cyclic or aromatic systems, offering a more three-dimensional and sp³-rich scaffold. This can lead to improved metabolic stability and altered binding conformations.[4]
In the Development of CNS-Active Agents
Derivatives of N-methylcyclobutanamine have shown promise in the development of treatments for central nervous system (CNS) disorders. For instance, compounds incorporating the N-methylcyclobutanamine motif have been investigated as sigma-1 receptor ligands with potential applications in neuropathic pain and neurodegenerative diseases.[1] Some N,N-disubstituted cyclobutylamine derivatives have been explored for the treatment of depression.[5][6]
Workflow for Incorporating N-methylcyclobutanamine into a Lead Compound
Caption: General workflow for utilizing N-methylcyclobutanamine hydrochloride in lead optimization.
Handling, Safety, and Stability
Hazard Identification and Safety Precautions
N-methylcyclobutanamine hydrochloride is classified as a hazardous substance. The following hazard statements are associated with this compound:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[2]
-
H335: May cause respiratory irritation.[2]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if inhalation is likely.
-
Body Protection: A laboratory coat is required.
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.
Stability and Storage
N-methylcyclobutanamine hydrochloride is generally stable under normal laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place. As a hydrochloride salt, it is less prone to degradation than the free base.
Conclusion
N-methylcyclobutanamine hydrochloride is a valuable and versatile building block for medicinal chemistry and organic synthesis. Its unique structural features and predictable reactivity make it an attractive component for the design of novel therapeutic agents. A thorough understanding of its basic properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.
References
-
Green, M. E., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. [Link]
-
Green, M. E., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PubMed Central. [Link]
- Google Patents. (1987). EP0230742A1 - N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate and pharmaceutical compositions containing it.
- Google Patents. (1987). GB2184122A - N,n-dimethyl-1-1-(4-chlorophenyl)cyclobutyl-3-methylbutylamine saltt.
-
PubChem. (n.d.). N-Methylcyclobutanamine. Retrieved from [Link]
- Google Patents. (1987). EP0230742B1 - N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate and pharmaceutical compositions containing it.
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ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]
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Cenmed Enterprises. (n.d.). N Methylcyclobutanamine Hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]
Sources
- 1. N-methylcyclobutanamine hydrochloride (848497-98-3) for sale [vulcanchem.com]
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